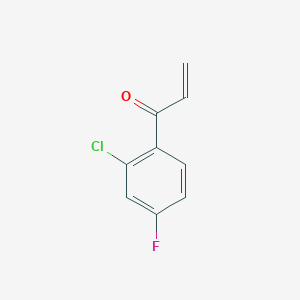
tert-Butyl (2-(1-hydroxycyclopropyl)ethyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-[2-(1-hydroxycyclopropyl)ethyl]carbamate: It is characterized by the presence of a tert-butyl carbamate group and a hydroxycyclopropyl moiety, making it a versatile compound in various fields of study.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(1-hydroxycyclopropyl)ethyl]carbamate typically involves the protection of amino groups using tert-butyl carbamate (Boc) groups. The Boc group can be installed under mild conditions using di-tert-butyl dicarbonate (Boc2O) and a base such as triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane .
Industrial Production Methods: Industrial production of tert-butyl N-[2-(1-hydroxycyclopropyl)ethyl]carbamate may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: tert-Butyl N-[2-(1-hydroxycyclopropyl)ethyl]carbamate can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace leaving groups under basic or acidic conditions.
Common Reagents and Conditions:
Oxidation: KMnO4, OsO4
Reduction: LiAlH4, NaBH4
Substitution: Amines, alcohols, bases (e.g., NaOH), acids (e.g., HCl)
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
Chemistry: tert-Butyl N-[2-(1-hydroxycyclopropyl)ethyl]carbamate is used as a protecting group for amines in peptide synthesis. Its stability under various conditions makes it ideal for multi-step synthesis .
Biology: In biological research, this compound is used to study enzyme mechanisms and protein interactions. Its unique structure allows for the investigation of specific binding sites and molecular interactions.
Medicine: Its ability to protect functional groups during synthesis is valuable in medicinal chemistry.
Industry: In the industrial sector, tert-butyl N-[2-(1-hydroxycyclopropyl)ethyl]carbamate is used in the synthesis of specialty chemicals and advanced materials. Its versatility and stability make it suitable for various manufacturing processes .
Mecanismo De Acción
The mechanism of action of tert-butyl N-[2-(1-hydroxycyclopropyl)ethyl]carbamate involves its role as a protecting group for amines. The Boc group can be removed under acidic conditions, revealing the free amine for further reactions. This process is crucial in peptide synthesis and other organic transformations .
Comparación Con Compuestos Similares
tert-Butyl carbamate: Used as a protecting group for amines, similar to tert-butyl N-[2-(1-hydroxycyclopropyl)ethyl]carbamate.
tert-Butyl N-(2,3-dihydroxypropyl)carbamate: Another carbamate compound with different functional groups, used in similar applications.
Benzyl carbamate: Another protecting group for amines, removed under different conditions (e.g., catalytic hydrogenation).
Uniqueness: tert-Butyl N-[2-(1-hydroxycyclopropyl)ethyl]carbamate is unique due to its hydroxycyclopropyl moiety, which provides additional reactivity and potential for diverse applications. Its stability and ease of removal under mild conditions make it a preferred choice in complex synthetic routes.
Propiedades
Fórmula molecular |
C10H19NO3 |
|---|---|
Peso molecular |
201.26 g/mol |
Nombre IUPAC |
tert-butyl N-[2-(1-hydroxycyclopropyl)ethyl]carbamate |
InChI |
InChI=1S/C10H19NO3/c1-9(2,3)14-8(12)11-7-6-10(13)4-5-10/h13H,4-7H2,1-3H3,(H,11,12) |
Clave InChI |
JSVWXVNAVSUTAD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCCC1(CC1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(Z)-(1-amino-2-{[(tert-butoxy)carbonyl]amino}ethylidene)amino 2-phenoxyacetate](/img/structure/B13599675.png)
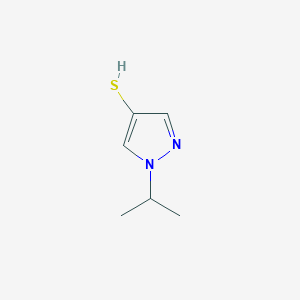
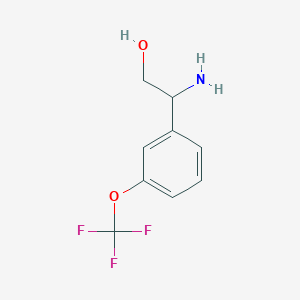
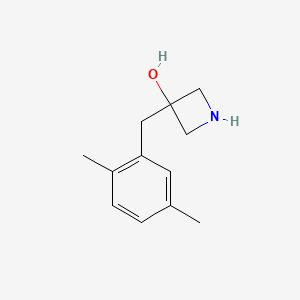
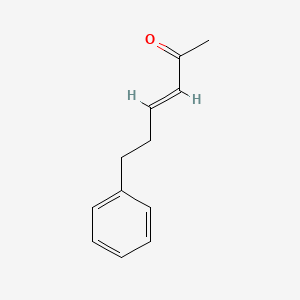
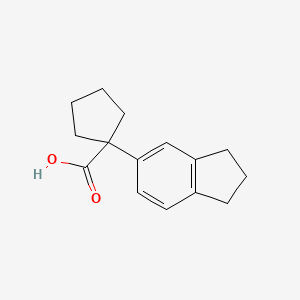
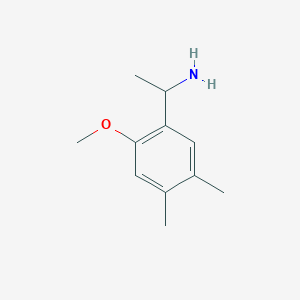
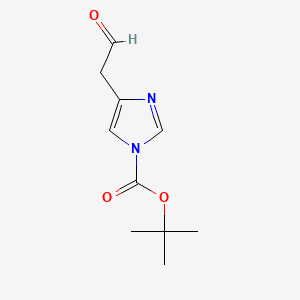
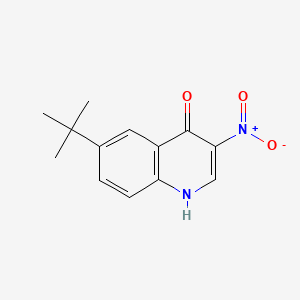
![tert-Butyl 4-[(1E)-3-hydroxyprop-1-en-1-yl]piperidine-1-carboxylate](/img/structure/B13599739.png)
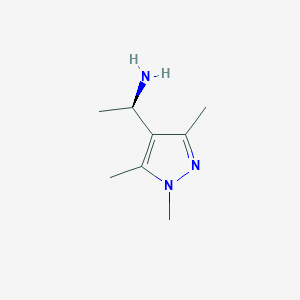
![1-(Bicyclo[2.2.1]heptan-2-ylmethyl)piperazine](/img/structure/B13599766.png)
